molecular formula C19H18N6O2 B5970861 2-cyclohexyl-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

2-cyclohexyl-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

Cat. No.: B5970861
M. Wt: 362.4 g/mol
InChI Key: PZXRNFLZSNIQPR-UHFFFAOYSA-N
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Description

The compound 2-cyclohexyl-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a heterocyclic organic molecule featuring a fused pyrido-naphthyridine core. Its structure includes a cyclohexyl substituent at position 2 and a 1H-1,2,4-triazol-5-yl moiety at position 7.

Properties

IUPAC Name

8-cyclohexyl-2-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O2/c26-17-13-10-14-16(7-9-25(18(14)27)19-20-11-21-23-19)22-15(13)6-8-24(17)12-4-2-1-3-5-12/h6-12H,1-5H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZXRNFLZSNIQPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=CC3=C(C2=O)C=C4C(=N3)C=CN(C4=O)C5=NC=NN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclohexyl-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione typically involves multi-step synthetic routes. One common approach includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a triazole-containing intermediate, followed by its coupling with a pyridine derivative. The final cyclization step often requires specific catalysts and solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved safety. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often considered to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-cyclohexyl-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

2-cyclohexyl-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 2-cyclohexyl-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves its interaction with specific molecular targets. The triazole moiety, for instance, can form hydrogen bonds with biological receptors, while the naphthyridine ring can intercalate with DNA, leading to potential anticancer activity. The cyclohexyl group may enhance the compound’s lipophilicity, improving its cellular uptake and bioavailability .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of this compound becomes evident when compared to analogs. Below is a detailed analysis based on available evidence and structural analogs.

Key Structural Differences

Property Target Compound Similar Compound ()
Position 2 Substituent Cyclohexyl group 3-Methyl-1H-1,2,4-triazol-5-yl group
Position 8 Substituent 1H-1,2,4-Triazol-5-yl Phenethyl group
Core Structure Pyrido[4,3-b][1,6]naphthyridine-1,9-dione Pyrido[4,3-b][1,6]naphthyridine-1,9-dione
Molecular Weight (g/mol) ~450 (calculated) ~440 (estimated)
LogP (Predicted) ~2.8 (moderate lipophilicity) ~3.2 (higher lipophilicity due to phenethyl)

Functional Implications

Substituent Effects on Bioactivity The cyclohexyl group in the target compound may enhance membrane permeability compared to the 3-methyltriazole substituent in ’s analog, which could favor intracellular target engagement .

Triazole Role

  • Both compounds feature triazole groups, but the target compound’s 1H-1,2,4-triazol-5-yl at position 8 may facilitate hydrogen bonding with enzymatic targets (e.g., kinases or cytochrome P450 isoforms), whereas the phenethyl group in might prioritize hydrophobic interactions .

Pharmacokinetic Predictions

  • The target compound’s lower predicted LogP (~2.8 vs. ~3.2) suggests improved aqueous solubility, which could enhance bioavailability but reduce tissue retention compared to ’s analog.

Research Findings and Limitations

Hypotheses from Structural Analysis

  • The cyclohexyl-triazole combination in the target compound may balance solubility and target affinity, making it a candidate for oral administration.
  • ’s analog, with its phenethyl group, might be more suited for CNS targets due to higher lipophilicity.

Gaps in Data

  • No direct comparative studies (e.g., IC50 values, toxicity profiles) are available for these compounds.
  • Experimental validation of predicted LogP, solubility, and binding affinities is required.

Biological Activity

2-Cyclohexyl-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a complex structural arrangement that includes a cyclohexyl group and a triazole moiety integrated into a pyrido-naphthyridine core. The unique configuration of this compound suggests promising applications in medicinal chemistry and pharmacology.

  • Molecular Formula : C20H20N6O2
  • Molecular Weight : 376.4 g/mol
  • Structure : The compound has multiple nitrogen atoms in its structure, contributing to its classification as a heterocyclic compound.

Biological Activities

The biological activity of this compound has been explored in various studies. Key areas of investigation include:

Anticancer Activity

Research indicates that compounds related to naphthyridine derivatives often exhibit anticancer properties. For instance:

  • Mechanism of Action : Similar compounds have been shown to intercalate into DNA and induce apoptosis in cancer cells through various pathways, including p53-independent mechanisms .
  • In Vitro Studies : In vitro assays have demonstrated cytotoxic effects against various cancer cell lines. For example, naphthyridine alkaloids have shown IC50 values ranging from 10.47 to 15.03 μg/mL against non-small cell lung cancer and cervical cancer cell lines .

Antimicrobial Activity

The triazole moiety in the compound is known for its antimicrobial properties:

  • Broad-Spectrum Efficacy : Triazole derivatives have been reported to exhibit activity against a range of pathogens including bacteria and fungi. This suggests potential applications in treating infectious diseases.

Case Studies

Several studies have highlighted the biological efficacy of similar compounds:

StudyCompoundFindings
Nakamura et al. (1982)AaptamineExhibited significant cytotoxicity against multiple cancer cell lines and induced apoptosis through DNA intercalation .
Saima et al. (2022)Triazole DerivativesDeveloped novel compounds with notable anticancer properties; structural modifications enhanced efficacy against specific cancer types .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that require precise control over reaction conditions to ensure high yields and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are utilized to confirm the structure of the synthesized compound.

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